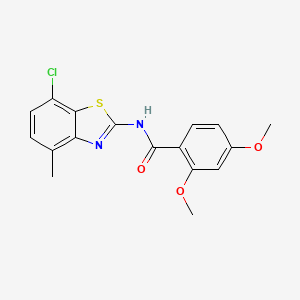![molecular formula C21H21N3O2S B2477406 3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 496796-46-4](/img/structure/B2477406.png)
3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic molecule. It has a molecular formula of C23H25N3O2S . This compound is related to the class of thieno[2,3-b]quinolines .
Molecular Structure Analysis
The molecular structure of this compound is based on the thieno[2,3-b]quinoline backbone, which is a bicyclic system containing a thiophene and a quinoline ring . The molecule also contains functional groups such as an amine, a carboxamide, and a mesityl group .Scientific Research Applications
Synthesis and Derivative Formation
Research has focused on developing novel synthetic routes and derivatives of thienoquinoline compounds. One study described the synthesis of heterocyclo-thieno[2,3-b]quinoline derivatives, exploring their chemical properties and potential as precursors for further chemical transformations (Awad, Abdel-rahman, & Bakhite, 1991). This work contributes to the broader field of heterocyclic chemistry by providing a foundation for the synthesis of complex molecules with potential pharmacological activities.
Anticancer Activity
A significant application of thienoquinoline derivatives is in the development of anticancer agents. One compound, 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, showed promising results against breast cancer cell lines, exhibiting low nanomolar IC50 values and impacting cell proliferation, morphology, and migration (Leung et al., 2014). Another study found similar thieno[2,3-b]pyridine derivatives to be active against a panel of cancer cell lines, highlighting their potential in cancer therapy (Hung et al., 2014).
Antimicrobial and Antifungal Agents
Thienoquinoline derivatives have also been explored for their antimicrobial and antifungal properties. Novel quinoline carboxamides synthesized through selective methods exhibited significant activity against bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Moussaoui et al., 2021).
Structural and Photocatalytic Properties
The structural analysis of quinoline–imidazole–monoamide ligands, when introduced to octamolybdate-based complexes, revealed their influence on the supramolecular structure and photocatalytic properties. These complexes exhibited electrocatalytic activities and potential for organic dye degradation (Li et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells .
Mode of Action
The compound acts as a putative inhibitor of the PLC-γ enzyme . It interacts with the enzyme, specifically with the side chains of the amino acids His356, Glu341, Arg549, and Lys438 . This interaction results in hydrogen bonding with the ligand, and a lipophilic pocket is occupied by the phenyl moiety .
Biochemical Pathways
The inhibition of the PLC-γ enzyme affects the cell cycle and cell migration . The compound has been shown to arrest the cell cycle in the G2/M phases . Furthermore, the morphology and cell migration for certain cancer cell lines, such as the MDA-MB-231 breast cancer cell line, are severely affected by the administration of the compound .
Pharmacokinetics
The compound’s efficacy against a host of breast cancer cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound has been shown to have anti-proliferative activity . It reduces the viability of tumor cells, with IC50 values in the low nanomolar range against a host of breast cancer cell lines . The compound also affects the morphology and cell migration of these cell lines .
Action Environment
The compound’s effectiveness against triple-negative breast cancer cells, which are difficult to treat in the clinic, suggests that it may be robust against various biological environments .
Safety and Hazards
properties
IUPAC Name |
3-amino-5-oxo-N-(2,4,6-trimethylphenyl)-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-10-7-11(2)18(12(3)8-10)24-20(26)19-17(22)14-9-13-15(23-21(14)27-19)5-4-6-16(13)25/h7-9H,4-6,22H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOSNNUKRBUZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

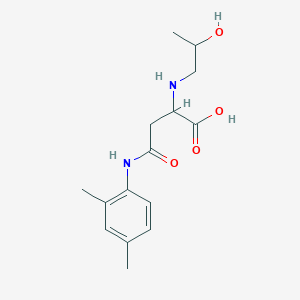

![N-(4-fluorobenzyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2477328.png)
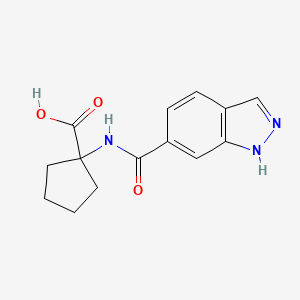
![4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2477330.png)
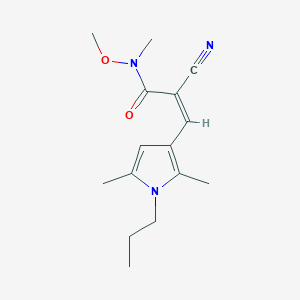
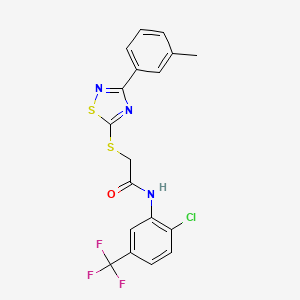
![(Z)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2477335.png)
![Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2477336.png)
![Ethyl 5-((2-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477339.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477341.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2477342.png)
